2,6-dichloro-N-[(2Z)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2(3H)-ylidene]aniline
Description
The compound 2,6-dichloro-N-[(2Z)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2(3H)-ylidene]aniline is a heterocyclic organic molecule featuring a thiazole core substituted with dichloroaniline, methylsulfanylphenyl, and phenyl groups.
Properties
Molecular Formula |
C22H16Cl2N2S2 |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-4-(4-methylsulfanylphenyl)-5-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C22H16Cl2N2S2/c1-27-16-12-10-14(11-13-16)19-21(15-6-3-2-4-7-15)28-22(25-19)26-20-17(23)8-5-9-18(20)24/h2-13H,1H3,(H,25,26) |
InChI Key |
UBEPKCCMZRADOG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(SC(=N2)NC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a thioamide intermediate, followed by cyclization with a halogenated aromatic compound to form the thiazole ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols
Scientific Research Applications
N-(2,6-dichlorophenyl)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. Additionally, the compound’s structural features may allow it to interact with DNA or proteins, affecting gene expression and protein function.
Comparison with Similar Compounds
Research Tools and Methodologies
- Crystallography : Software like SHELXL and ORTEP are critical for resolving complex structures of thiazole/thiadiazole derivatives, enabling precise determination of bond lengths and angles .
- Synthetic Protocols : Analogous compounds are typically synthesized via cyclocondensation reactions, as described for 4g and 4h (yields ~82%) .
Biological Activity
2,6-Dichloro-N-[(2Z)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Name : 2,6-Dichloro-N-[(2Z)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2(3H)-ylidene]aniline
- Molecular Formula : C19H15Cl2N3S
- Molecular Weight : 393.36 g/mol
The presence of the thiazole ring and chlorine substituents is significant for its biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit strong antimicrobial properties. For instance, a study highlighted that thiazole compounds can demonstrate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values of various thiazoles ranged significantly, with some compounds showing MIC values as low as 7.8 µg/mL against certain bacterial strains .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Thiazole A | 7.8 | Staphylococcus aureus |
| Thiazole B | 15.6 | Escherichia coli |
| Thiazole C | 31.2 | Pseudomonas aeruginosa |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer potential. A study reported that certain thiazole compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines .
Table 2: Cytotoxic Activity of Selected Thiazole Compounds
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound 1 | 1.61 | A-431 (human epidermoid) |
| Compound 2 | 1.98 | Jurkat (T-cell leukemia) |
| Compound 3 | <10 | U251 (glioblastoma) |
Anticonvulsant Activity
Some thiazoles have shown promise in anticonvulsant activity. For example, a novel thiazole derivative was reported to eliminate tonic extensor phases in animal models, providing significant protection against seizures .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including our compound of interest. The results demonstrated that the compound exhibited superior activity against multidrug-resistant strains of bacteria, highlighting its potential as a lead candidate for antibiotic development.
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, the compound was tested against a panel of cancer cell lines. The results indicated that it significantly inhibited cell proliferation at low concentrations and induced apoptosis in cancer cells through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
